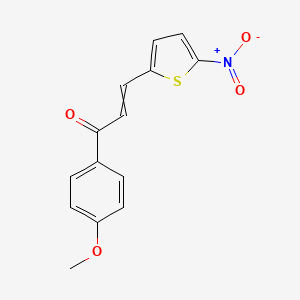
1-(4-Methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 5-nitrothiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride. These reactions typically reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Its biological activity is attributed to the presence of the nitro and methoxy groups, which interact with microbial cell components.
Medicine: Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. more research is needed to fully understand its therapeutic potential.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets, including enzymes and receptors. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one can be compared with other chalcones and nitro-substituted aromatic compounds. Similar compounds include:
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different biological activities.
1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one: Contains an additional nitro group, which may enhance its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: Lacks the nitro group on the thiophene ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in the combination of the methoxy and nitro groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
62105-57-1 |
|---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11NO4S/c1-19-11-4-2-10(3-5-11)13(16)8-6-12-7-9-14(20-12)15(17)18/h2-9H,1H3 |
InChI Key |
RAVUDZSUFREUTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


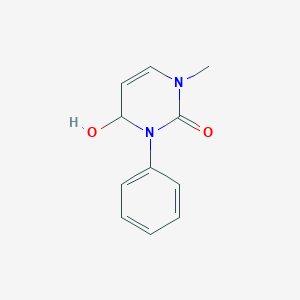

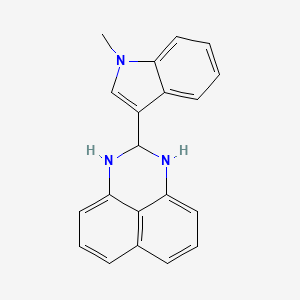
![[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14561371.png)
![2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14561382.png)
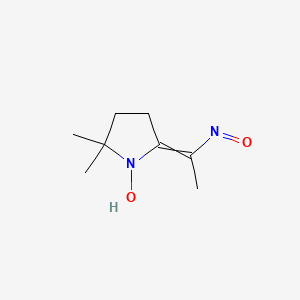

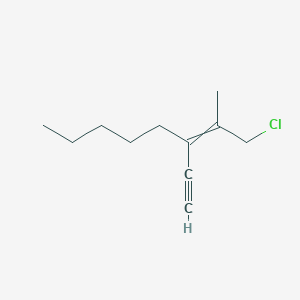
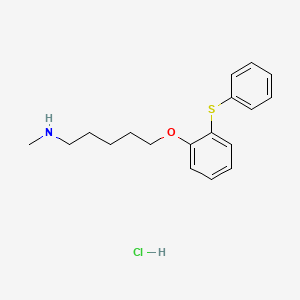
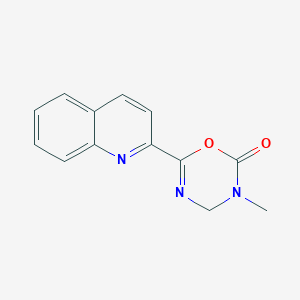

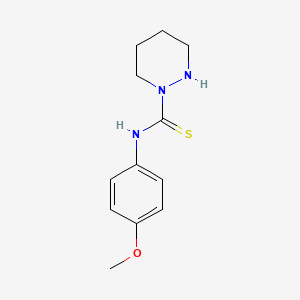
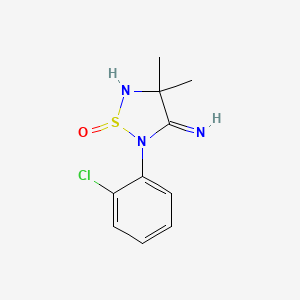
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile](/img/structure/B14561460.png)
